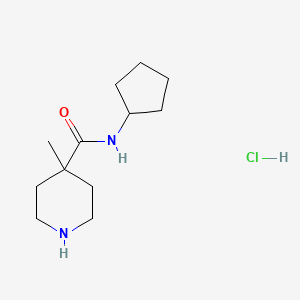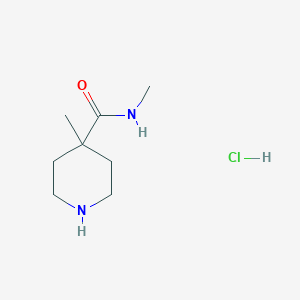
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Overview
Description
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride is a small-molecule compound that is widely used in scientific research for its ability to modulate a variety of different biochemical processes. It is a derivative of piperidine, and is a member of the class of compounds known as piperidines. 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied for its potential to be used as a therapeutic agent in a variety of different diseases, and has been found to have a wide range of effects on various biochemical pathways.
Scientific Research Applications
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied extensively in scientific research due to its ability to modulate a variety of biochemical pathways. It has been used in studies of the effects of oxidative stress on cells, as well as studies of the effects of inflammation on cells. It has also been studied for its potential to be used as a therapeutic agent in a variety of different diseases, including cancer, cardiovascular disease, and neurological disorders.
Mechanism Of Action
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to interact with a variety of different proteins and enzymes in the body. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules involved in inflammation. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as leukotrienes and prostaglandins, as well as to reduce the production of reactive oxygen species (ROS). In addition, it has been found to reduce the production of nitric oxide, which is a molecule involved in inflammation. It has also been found to reduce the production of cytokines, which are molecules involved in the immune response.
Advantages And Limitations For Lab Experiments
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments. In addition, it has been found to be relatively stable in aqueous solutions, which makes it a good choice for experiments that require long-term storage. However, it has been found to be relatively insoluble in organic solvents, which can limit its use in certain types of experiments.
Future Directions
Given the potential of 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride to modulate a variety of biochemical pathways, there are a number of potential future directions for research. These include further studies on the effects of this compound on inflammation, oxidative stress, and cancer. In addition, further studies could be conducted on the potential therapeutic uses of this compound in a variety
properties
IUPAC Name |
1-methyl-2-(3-pyridin-3-ylpropyl)piperidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-17-11-3-2-8-15(17,14(18)19)9-4-6-13-7-5-10-16-12-13;;/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLSAGVWRWJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1(CCCC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
